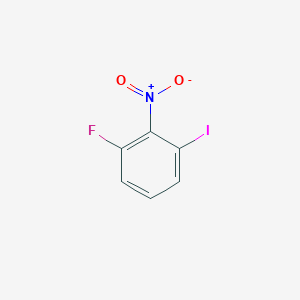

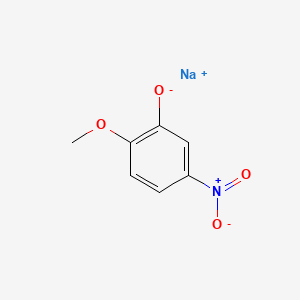

Sodium 2-methoxy-5-nitrophenolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Sodium 2-methoxy-5-nitrophenolate primarily targets the cellular processes in plants. It is quickly absorbed by plants and increases photosynthesis

Mode of Action

This compound interacts with its targets by being absorbed into the plant cells where it stimulates photosynthesis . This interaction results in increased ATP translocation in cells and synthesis of proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in photosynthesis and protein synthesis . The compound’s action on these pathways leads to increased plant growth and improved crop quality .

Pharmacokinetics

It is known that the compound can be analyzed by reverse phase (rp) hplc method , suggesting that it may have certain bioavailability properties that allow it to be effectively absorbed and distributed within the plant system.

Result of Action

The result of this compound’s action is an increase in photosynthesis and protein synthesis, leading to improved crop quality and increased production . It also has a significant effect on improving the yield and quality of meat, eggs, and skins when applied in animal husbandry and fishery .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is relatively stable under normal temperature conditions, but it may decompose under high temperature, strong acid, or strong alkali conditions . Therefore, the environmental conditions under which this compound is used can impact its effectiveness.

Biochemical Analysis

Biochemical Properties

Sodium 2-methoxy-5-nitrophenolate plays a significant role in biochemical reactions, particularly as a plant growth regulator. It interacts with various enzymes, proteins, and other biomolecules to enhance cellular activities. For instance, it has been shown to increase ATP translocation and protein synthesis within cells . These interactions are crucial for promoting growth and development in plants, making this compound an effective agent in agricultural practices.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by enhancing cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can significantly improve the yield and quality of agricultural products by promoting cell division and growth . Additionally, it has been observed to enhance the immune response in animals, thereby preventing various diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a plant growth stimulator by being absorbed through leaves and translocated throughout the plant . This compound increases ATP translocation and protein synthesis, which are essential for cellular growth and development. Furthermore, this compound has been shown to interact with specific enzymes, leading to enzyme activation or inhibition, thereby modulating various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. It has been found to be stable under recommended temperatures and pressures, with no significant degradation observed over time . Long-term studies have shown that this compound maintains its efficacy in promoting cellular activities and enhancing growth in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, it has been observed to significantly improve the yield and quality of meat, eggs, and skins in animal husbandry . At higher doses, there may be toxic or adverse effects, highlighting the importance of optimizing dosage to achieve the desired outcomes without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism . The compound’s interactions with enzymes such as ATP synthase and protein kinases are crucial for its role in enhancing cellular activities and promoting growth .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, ensuring its effective action . The compound’s ability to be absorbed through leaves and translocated throughout the plant further supports its role as a plant growth regulator .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that this compound can effectively interact with its target biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-methoxy-5-nitrophenolate can be synthesized through the nitration of 2-methoxyphenol (guaiacol) followed by neutralization with sodium hydroxide. The nitration process typically involves the reaction of 2-methoxyphenol with a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The resulting 2-methoxy-5-nitrophenol is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in crystalline form and stored under inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methoxy-5-nitrophenolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-methoxy-5-aminophenolate.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions

Major Products Formed:

Oxidation: Quinones.

Reduction: 2-methoxy-5-aminophenolate.

Substitution: Various substituted phenolates depending on the nucleophile used

Scientific Research Applications

Sodium 2-methoxy-5-nitrophenolate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its potential effects on plant growth and development.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the formulation of plant growth regulators and as an intermediate in the synthesis of other chemicals

Comparison with Similar Compounds

- Sodium o-nitrophenolate

- Sodium p-nitrophenolate

- 2-methoxy-4-nitrophenol sodium salt

By understanding the properties, preparation methods, and applications of sodium 2-methoxy-5-nitrophenolate, researchers and industry professionals can better utilize this compound in various scientific and industrial contexts.

Properties

CAS No. |

67233-85-6 |

|---|---|

Molecular Formula |

C7H7NNaO4 |

Molecular Weight |

192.12 g/mol |

IUPAC Name |

sodium;2-methoxy-5-nitrophenolate |

InChI |

InChI=1S/C7H7NO4.Na/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4,9H,1H3; |

InChI Key |

ILWYCAHTLKYVLO-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])[O-].[Na+] |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])O.[Na] |

Key on ui other cas no. |

67233-85-6 |

Pictograms |

Flammable; Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid](/img/structure/B1304859.png)